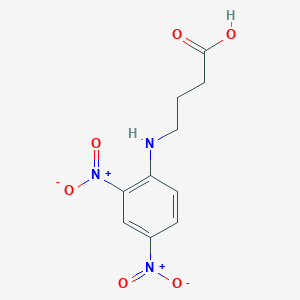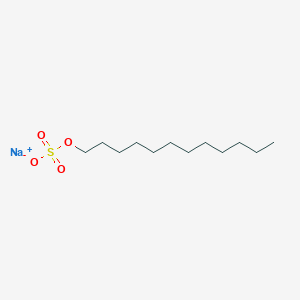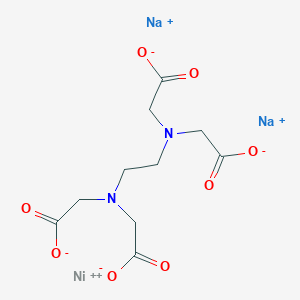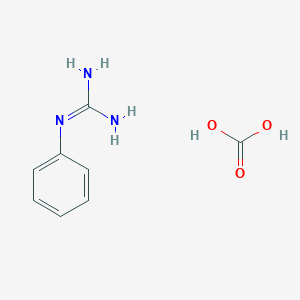
Ethyl 4-(2-cyanoacetamido)benzoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl 4-(2-cyanoacetamido)benzoate involves reactions of ethyl 2-chloroacetoacetate and its isomers with cyanoacetamide in the presence of triethylamine. This process yields high yields of pyrrole derivatives, showcasing the efficiency and versatility of the synthesis method. The use of triethylamine as a base plays a crucial role in facilitating these reactions, enabling access to a wide range of pyrrole systems from commercially available starting materials (Dawadi & Lugtenburg, 2011).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined through X-ray crystallography, providing insights into their geometric configurations and bond distances. For example, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate showcases the enamine tautomer in its solid form, with specific C=C and C–N bond distances revealing the structural intricacies of such compounds (Johnson et al., 2006).
Chemical Reactions and Properties
Ethyl 4-(2-cyanoacetamido)benzoate undergoes various chemical reactions, including cyclization and condensation, which are essential for the synthesis of complex organic molecules. The coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by ruthenium complexes, is a notable example, illustrating the compound's reactivity and potential for creating diverse chemical structures (Seino et al., 2017).
Applications De Recherche Scientifique
Antibacterial Evaluation
- Scientific Field : Microbiology
- Application Summary : Ethyl 4-(2-cyanoacetamido)benzoate has been used as a precursor for the synthesis of various scaffolds containing the benzocaine core. These scaffolds have been evaluated for their antibacterial activities .
- Methods of Application : The synthetic intermediate was used in coupling, Michael addition, condensation, and nucleophilic attack reactions to synthesize the targets. The antibacterial activities were evaluated against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) .
- Results : The study found that the synthesized compounds exhibited antibacterial activity, although the specific results were not detailed in the search results .
Antioxidant and Analgesic Activities
- Scientific Field : Pharmacology
- Application Summary : Compounds synthesized from Ethyl 4-(2-cyanoacetamido)benzoate were evaluated for their antioxidant and analgesic activities .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results .
- Results : The synthesized compounds were found to possess low antioxidant activity in DPPH free radical scavenging and moderate activity in nitric oxide free radical scavenging .
Synthesis of Triazine, Pyridone, Thiazolidinone, Thiazole and Thiophene Scaffolds
- Scientific Field : Organic Chemistry
- Application Summary : Ethyl 4-(2-cyanoacetamido)benzoate has been used as a precursor for the synthesis of various scaffolds containing the benzocaine core. These include triazine, pyridone, thiazolidinone, thiazole and thiophene scaffolds .
- Methods of Application : The synthetic intermediate was used in coupling, Michael addition, condensation, and nucleophilic attack reactions to synthesize the targets .
- Results : The structural features of the synthesized scaffolds were characterized using IR, 1 H NMR, 13 C NMR and mass spectroscopy .
Treatment of Neurodegenerative Disorders
- Scientific Field : Pharmacology
- Application Summary : Further modification of benzocaine has led to the development of highly biologically active compounds such as leteprinim, a hypoxanthine derivative that enhances neuron survival in the brain .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results .
- Results : Recent studies have established the use of leteprinim for the treatment of neurodegenerative disorders such as Alzheimer’s, Parkinson’s disease, and stroke .
2D-QSAR Modeling and Molecular Docking Studies
- Scientific Field : Computational Chemistry
- Application Summary : Ethyl 4-(2-cyanoacetamido)benzoate has been used in 2D-QSAR modeling and molecular docking studies. These studies were conducted to understand the antibacterial activity of benzocaine derivatives .
- Methods of Application : Theoretical studies of the newly synthesized compounds based on molecular docking and QSAR study were conducted. The molecular docking studies were screened by MOE software for the more potent antibacterial agent .
- Results : The results of these studies were not detailed in the search results .
Local Anesthetic
- Scientific Field : Pharmacology
- Application Summary : Similar to other compounds having a 4-aminobenzoate structure, such as procaine, tetracaine, butamben, declopramide, and metoclopramide, benzocaine is clinically used as a local anesthetic .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results .
- Results : Benzocaine exhibits triple action including pain relieving, antioxidative, and antimicrobial activity, which renders it suitable to treat uncomplicated sore throat .
Safety And Hazards
While specific safety and hazards information for Ethyl 4-(2-cyanoacetamido)benzoate is not available, general precautions for handling similar compounds include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[(2-cyanoacetyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)9-3-5-10(6-4-9)14-11(15)7-8-13/h3-6H,2,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSPTNNCXGBAKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396495 | |
| Record name | Ethyl 4-(2-cyanoacetamido)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-cyanoacetamido)benzoate | |
CAS RN |
15029-53-5 | |
| Record name | Ethyl 4-(2-cyanoacetamido)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















